molecular formula C10H13ClN4S B14554746 Pyrazinecarbothioamide, 6-chloro-N-(1-pyrrolidinylmethyl)- CAS No. 61689-56-3

Pyrazinecarbothioamide, 6-chloro-N-(1-pyrrolidinylmethyl)-

Cat. No.: B14554746
CAS No.: 61689-56-3
M. Wt: 256.76 g/mol
InChI Key: YSIPLPDSGURQEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazinecarbothioamide, 6-chloro-N-(1-pyrrolidinylmethyl)- is a heterocyclic compound containing a pyrazine ring substituted with a chloro group and a pyrrolidinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazinecarbothioamide, 6-chloro-N-(1-pyrrolidinylmethyl)- typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with N-(1-pyrrolidinylmethyl)amine to yield the desired product. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

Pyrazinecarbothioamide, 6-chloro-N-(1-pyrrolidinylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, Pyrazinecarbothioamide, 6-chloro-N-(1-pyrrolidinylmethyl)- is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

This compound has shown potential in medicinal chemistry as a precursor for the development of new drugs. Its derivatives have been investigated for their antimicrobial and anticancer properties. Additionally, it has been studied for its potential use in drug delivery systems due to its ability to interact with biological molecules .

Industry

In the industrial sector, Pyrazinecarbothioamide, 6-chloro-N-(1-pyrrolidinylmethyl)- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of Pyrazinecarbothioamide, 6-chloro-N-(1-pyrrolidinylmethyl)- involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a biological response. For example, its derivatives have been shown to inhibit the activity of enzymes involved in bacterial cell wall synthesis, making it effective against certain bacterial infections .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazinecarbothioamide, 6-chloro-N-(1-pyrrolidinylmethyl)- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

61689-56-3

Molecular Formula

C10H13ClN4S

Molecular Weight

256.76 g/mol

IUPAC Name

6-chloro-N-(pyrrolidin-1-ylmethyl)pyrazine-2-carbothioamide

InChI

InChI=1S/C10H13ClN4S/c11-9-6-12-5-8(14-9)10(16)13-7-15-3-1-2-4-15/h5-6H,1-4,7H2,(H,13,16)

InChI Key

YSIPLPDSGURQEO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CNC(=S)C2=CN=CC(=N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.